molecular formula C16H13N3O2 B2616317 N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 320417-94-5

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

カタログ番号 B2616317
CAS番号: 320417-94-5
分子量: 279.299
InChIキー: PBYHZWYQPSZYNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.

作用機序

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide inhibits the activity of AKT by binding to the PH domain of the protein. This prevents AKT from binding to its upstream activators, PI3K and PDK1, and inhibits its activity. Inhibition of AKT activity leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to inhibit tumor growth in animal models of cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of using N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation of using this compound is that it may not be effective in all types of cancer. Further research is needed to determine the optimal conditions for using this compound in cancer treatment.

将来の方向性

There are several potential future directions for research on N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide. One area of research could focus on identifying biomarkers that can predict which patients are most likely to respond to treatment with this compound. Another area of research could focus on developing more potent and selective inhibitors of AKT that could be used in combination with this compound to enhance its efficacy. Finally, research could focus on developing new formulations of this compound that could improve its pharmacokinetic properties and increase its bioavailability.

合成法

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenylacrylic acid ethyl ester. This compound is then reduced using sodium borohydride to form 2-amino-3-phenylpropanoic acid ethyl ester. The final step involves the reaction of this compound with phthalic anhydride and N-methylmorpholine to form this compound.

科学的研究の応用

N-methyl-4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Inhibition of AKT activity has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

特性

IUPAC Name

N-methyl-4-oxo-3-phenylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-17-15(20)14-12-9-5-6-10-13(12)16(21)19(18-14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYHZWYQPSZYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。